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Compound of Interest

1-Methylcyclohexanecarboxylic
Compound Name: o
aci

Cat. No.: B042515

Introduction: 1-Methylcyclohexanecarboxylic acid is a saturated monocarboxylic acid
characterized by a cyclohexane ring substituted with a methyl group and a carboxylic acid
function at the same position. This structural motif imparts specific steric and electronic
properties, making it a valuable building block for the synthesis of a diverse range of organic
molecules, particularly in the fields of medicinal chemistry and materials science. Its
applications range from the synthesis of bioactive compounds to its use as a sterically hindered

scaffold in drug design.

This document provides detailed application notes and experimental protocols for the use of 1-
methylcyclohexanecarboxylic acid in several key organic transformations, including amide
and ester formation, and reduction to the corresponding alcohol. These protocols are intended
for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 1-methylcyclohexanecarboxylic acid is

presented in the table below for easy reference.
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Property Value Reference
Molecular Formula CsH1402
Molecular Weight 142.20 g/mol

White to yellow crystals or
Appearance ) [1]
crystalline powder

Melting Point 36-39 °C
Boiling Point 234 °C
N Soluble in chloroform and
Solubility [1]
methanol

Application Notes and Protocols
Amide Bond Formation: Synthesis of N-Aryl-1-
methylcyclohexanecarboxamides

The formation of an amide bond is a fundamental transformation in organic synthesis,
particularly in the construction of biologically active molecules. 1-
Methylcyclohexanecarboxylic acid can be readily converted to its corresponding amides by
coupling with primary or secondary amines using a variety of activating agents. These N-
substituted 1-methylcyclohexanecarboxamides can serve as scaffolds for further
functionalization in drug discovery programs.

Logical Workflow for Amide Synthesis:

Carboxylic Acid Activation -
| (o v Sa0 EBCRiOBY }—»‘ Nucleophilic Acyl Substitution

Click to download full resolution via product page
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Figure 1: General workflow for the synthesis of N-substituted 1-

methylcyclohexanecarboxamides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-methylcyclohexanecarboxamide

(Representative Procedure)

This protocol is adapted from procedures for the synthesis of related N-aryl amides.

Materials:

1-Methylcyclohexanecarboxylic acid

4-Chloroaniline

Thionyl chloride (SOCI2)

Triethylamine (EtsN)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3s) solution
Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Acid Chloride Formation: To a solution of 1-methylcyclohexanecarboxylic acid (1.0 eq) in
anhydrous dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.2 eq)
dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the
evolution of gas ceases.

Remove the solvent and excess thionyl chloride under reduced pressure.

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
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 To this solution, add 4-chloroaniline (1.0 eq) followed by the dropwise addition of
triethylamine (1.5 eq).

 Stir the reaction mixture at room temperature overnight.
o Work-up and Purification: Quench the reaction with water and separate the organic layer.

o Wash the organic layer sequentially with 1 M HCI, saturated aqueous NaHCOs solution, and
brine.

e Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced
pressure.

e The crude product can be purified by recrystallization or column chromatography on silica
gel.

Quantitative Data (Expected):

Coupling .
Reactant 1 Reactant 2 Solvent Yield
Agent
1-
L >80%
Methylcyclohexa  4-Chloroaniline SOCI2/EtsN DCM )
(estimated)

necarboxylic acid

Fischer Esterification: Synthesis of Alkyl 1-
Methylcyclohexanecarboxylates

Fischer esterification is a classic and cost-effective method for the synthesis of esters from
carboxylic acids and alcohols in the presence of an acid catalyst. The resulting esters of 1-
methylcyclohexanecarboxylic acid can be utilized as fragrances, solvents, or as
intermediates for further chemical modifications.

Experimental Protocol: Synthesis of Methyl 1-Methylcyclohexanecarboxylate (Representative
Procedure)

This protocol is based on general Fischer esterification procedures.[2][3]
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Materials:

1-Methylcyclohexanecarboxylic acid

e Methanol (MeOH), anhydrous

 Sulfuric acid (H2S0a4), concentrated

 Diethyl ether

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclohexanecarboxylic acid
(1.0 eq) in a large excess of anhydrous methanol (10-20 eq).

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2
eq) to the solution while stirring.

o Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up: After cooling to room temperature, remove the excess methanol under reduced
pressure.

o Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous
NaHCOs solution (until effervescence ceases), and brine.

 Purification: Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure to afford the crude ester.

e The product can be further purified by distillation.
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Quantitative Data (Expected):

Reactant 1 Reactant 2 Catalyst Solvent Yield
1-
Methylcyclohexa  Methanol H2S0a4 Methanol 65-95%

necarboxylic acid

Reduction to 1-Methyl-1-cyclohexylmethanol

The reduction of the carboxylic acid group to a primary alcohol is a valuable transformation,
providing access to a different class of building blocks. 1-Methyl-1-cyclohexylmethanol can be
used in the synthesis of various compounds, including esters with different properties and as a
precursor for other functional group transformations.

Experimental Protocol: Synthesis of 1-Methyl-1-cyclohexylmethanol[4]
Materials:

e 1-Methylcyclohexanecarboxylic acid

» Borane-tetrahydrofuran complex (BHs-THF), 1.0 M solution in THF
o Tetrahydrofuran (THF), anhydrous

¢ Methanol (MeOH)

» 5% Acetic acid solution

 Diethyl ether

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:
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Reaction Setup: To a solution of 1-methylcyclohexanecarboxylic acid (119.2 g, 0.84 mol)
in 100 mL of THF in a three-necked round-bottom flask equipped with a thermometer,
magnetic stirrer, and an addition funnel, cool the mixture to 5 °C using an ice bath.

Addition of Reducing Agent: Add a 1.0 M solution of BHs-THF (922 mL) dropwise over 25
minutes, maintaining the internal temperature between 5-15 °C.

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for
2 hours at room temperature under a nitrogen atmosphere.

Quenching: Cautiously add 150 mL of methanol to quench the excess borane.

Work-up: Concentrate the reaction mixture in vacuo. Treat the residue with 100 mL of 5%
acetic acid and stir for 30 minutes.

Transfer the mixture to a separatory funnel, dilute with water, and extract three times with
diethyl ether.

Wash the combined ether extracts twice with saturated sodium bicarbonate solution and
twice with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
in vacuo to yield the crude product as a clear oil (79.09 g).

The product can be purified by distillation. The final product, 1-methyl-1-cyclohexylmethanol,
was obtained in a yield of 72.11 g.

Quantitative Data:

Reactant Reducing Agent Solvent Yield
1-
72.11 g (from 119.2 g
Methylcyclohexanecar  BHs-THF THF ) )
i ) starting material)
boxylic acid

Reduction Pathway:
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Figure 2: Synthetic pathway for the reduction of 1-methylcyclohexanecarboxylic acid.

Conclusion

1-Methylcyclohexanecarboxylic acid is a versatile and readily available building block in
organic synthesis. The protocols provided herein for amide formation, esterification, and
reduction demonstrate its utility in accessing a variety of functionalized molecules. The steric
hindrance provided by the 1-methyl group can be strategically employed to influence the
reactivity and properties of the resulting products, making it a valuable tool for chemists in
academia and industry. Further exploration of its applications in the synthesis of complex
natural products and novel therapeutic agents is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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